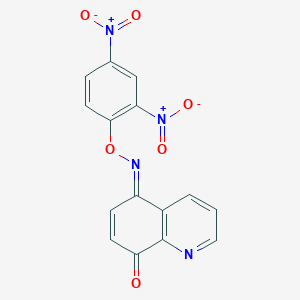
2-amino-3-(4-isopropylbenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-3-(4-isopropylbenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide, also known as IMC-3C5, is a synthetic compound that has been extensively studied for its potential as an anti-cancer agent. It belongs to the class of indolizine derivatives and has been shown to have significant anti-tumor activity in preclinical studies.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- This compound is part of a group of compounds that can be synthesized through various chemical reactions. For example, Hassan, Hafez, and Osman (2014) described the synthesis of similar compounds through the reaction of N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate in ethanol, leading to pyrazolo[1,5-a]pyrimidine derivatives (Hassan, Hafez, & Osman, 2014).
- The synthesis of indolizine core structures, which are key intermediates for various derivatives, has been explored for their potential applications in treating tropical diseases, as demonstrated by Zhang et al. (2014) (Zhang et al., 2014).
Pharmaceutical Applications
- A study by Mahanthesha, Suresh, and Naik (2022) explored the synthesis of 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamides, which showed potential for in vitro anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial activity (Mahanthesha, Suresh, & Naik, 2022).
- The synthesized indolizine derivatives showed promising results in molecular docking studies supporting their potential anticancer activities.
Photoluminescence and Optical Properties
- Outlaw, Zhou, Bragg, and Townsend (2016) discovered that 6-Amino-8-cyanobenzo[1, 2-b]indolizines, a related class of photoluminescent materials, exhibit unique pH-dependent optical properties with a dramatic blue shift in fluorescence emission when protonated (Outlaw, Zhou, Bragg, & Townsend, 2016).
Antimicrobial and Antioxidant Properties
- The synthesis and antioxidant properties of substituted 2-phenyl-1H-indoles, structurally related to 2-amino-3-(4-isopropylbenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide, have been studied. Karaaslan et al. (2013) reported that these compounds showed potent antioxidant activity in various assays, comparing favorably with the known antioxidant lead compound melatonin (Karaaslan et al., 2013).
Anticancer Applications
- Vaddula et al. (2016) synthesized a series of 5-(2′-indolyl)thiazoles, related to indolizine derivatives, and evaluated their cytotoxicity against human cancer cell lines. Some of these compounds exhibited encouraging anticancer activity and selectivity towards specific cell lines (Vaddula, Tantak, Sadana, Gonzalez, & Kumar, 2016).
Propiedades
IUPAC Name |
2-amino-N-(3-methoxyphenyl)-3-(4-propan-2-ylbenzoyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3/c1-16(2)17-10-12-18(13-11-17)25(30)24-23(27)22(21-9-4-5-14-29(21)24)26(31)28-19-7-6-8-20(15-19)32-3/h4-16H,27H2,1-3H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOLOLKEKRKLOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC(=CC=C4)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

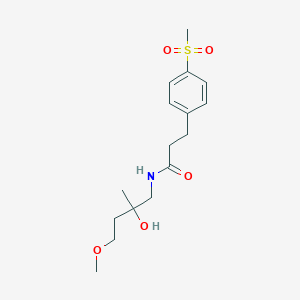
![N-[(1R)-1-cyano-2-methylpropyl]-3,3-difluorocyclobutane-1-carboxamide](/img/structure/B2420454.png)
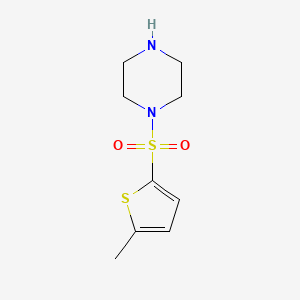
![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-phenylbutan-1-one](/img/structure/B2420458.png)
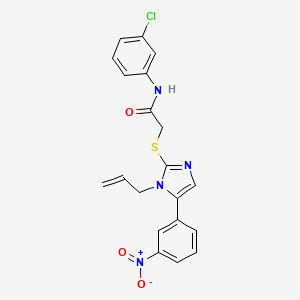
![5-bromo-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)furan-2-carboxamide](/img/structure/B2420461.png)
![5-[2-(Methylsulfanyl)phenyl]-1,3,4-thiadiazol-2-ylamine](/img/structure/B2420464.png)
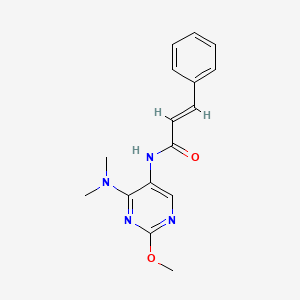
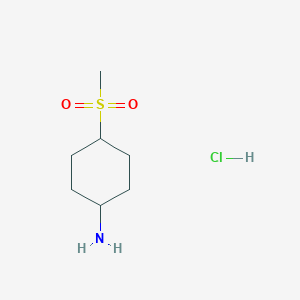
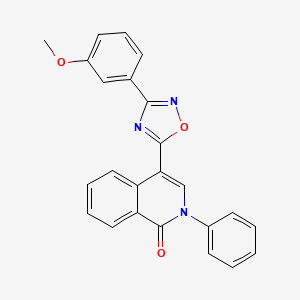
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxypropyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2420471.png)
![2-(3,4-dimethoxyphenyl)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2420472.png)
![N'-[(E)-2-thienylmethylidene]-6-quinolinecarbohydrazide](/img/structure/B2420475.png)
